Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride
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Overview
Description
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structure, which includes a benzoxazepine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride typically involves the cyclization of substituted isoindole derivatives. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions to form the benzoxazepine ring . The esterification of biologically active salicylanilides with N-protected amino acids is another approach to access benzoxazepine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using microwave heating or Cu(I)-catalyzed cycloaddition of azido-alkynes . These methods are optimized for high yield and purity, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoxazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride has numerous scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can cleave at the N–C (5) bond under the action of activated alkynes, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers . This cleavage rate depends on the electronic effects of the substituents at the C-5 atom .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride: Similar structure but with a bromine substituent.
2,3-dihydro-1,5-benzoxazepines: These compounds share the benzoxazepine ring but differ in their specific substituents and functional groups.
Uniqueness
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical properties and reactivity compared to other benzoxazepine derivatives .
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-3-9-7-12-4-5-15-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIHHGDMIIWAFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205750-18-0 |
Source
|
Record name | methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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